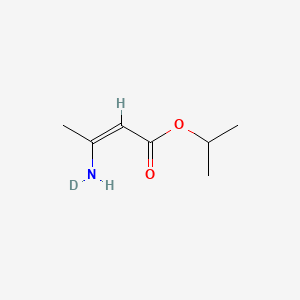
Isopropyl 3-(amino-d)isocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of isopropyl 3-(amino-d)isocrotonate can be achieved through several synthetic routes. One common method involves the esterification of 3-(amino-d)isocrotonic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Isopropyl 3-(amino-d)isocrotonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
Isopropyl 3-(amino-d)isocrotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl 3-(amino-d)isocrotonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Isopropyl 3-(amino-d)isocrotonate can be compared with similar compounds such as:
Isopropyl 3-aminocrotonate: This compound has a similar structure but lacks the deuterium atom, resulting in different chemical properties.
Isopropylamine: Used as an amine donor in transaminase-catalyzed reactions, it shares some functional similarities but differs significantly in structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications .
Biological Activity
Isopropyl 3-(amino-d)isocrotonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₈H₁₄N₁O₂
- Molecular Weight : 158.20 g/mol
- CAS Number : 40100-33-2
This compound is an amino acid derivative that exhibits structural similarities to other bioactive compounds, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways related to cell proliferation and apoptosis. This mechanism is critical in understanding its potential therapeutic applications.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Isopropyl 3-aminocrotonate | Moderate antimicrobial | Lacks deuterium atom; different properties |
| Isopropylamine | Amine donor in reactions | Shares functional similarities |
This comparison highlights the unique aspects of this compound while demonstrating its potential advantages over similar compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anticancer Research :
Future Directions
The ongoing research into this compound's biological activities suggests a promising future for this compound in drug development. Further studies are necessary to elucidate its full pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
40100-33-2 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
propan-2-yl (Z)-3-(deuterioamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-/i/hD |
InChI Key |
YCKAGGHNUHZKCL-IQDVHVKMSA-N |
Isomeric SMILES |
[2H]N/C(=C\C(=O)OC(C)C)/C |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















